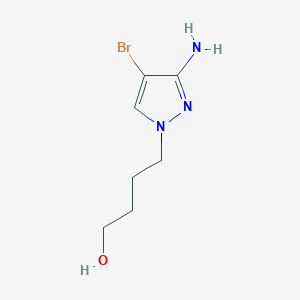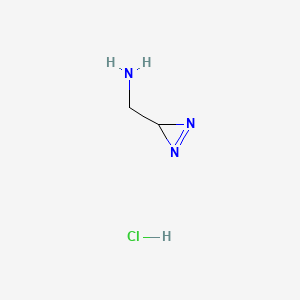
1-(3H-diazirin-3-yl)methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3H-diazirin-3-yl)methanaminehydrochloride is a chemical compound known for its unique structure and reactivity. It is a derivative of diazirine, a class of organic molecules characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is often used in scientific research due to its ability to form covalent bonds with other molecules upon exposure to ultraviolet light, making it a valuable tool in photoaffinity labeling studies .
Vorbereitungsmethoden
The synthesis of 1-(3H-diazirin-3-yl)methanaminehydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the preparation of diaziridine from ketones through oximation, tosylation, and treatment with ammonia.
Oxidation: The diaziridine is then oxidized to form the diazirine ring.
Final Step:
Industrial production methods are similar but often optimized for scale, yield, and purity. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
1-(3H-diazirin-3-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Photoactivation: Upon exposure to ultraviolet light, the diazirine ring breaks, forming a highly reactive carbene intermediate.
Substitution Reactions: The carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with other molecules.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents include triethylamine, DMSO, and various oxidizing agents. The major products formed from these reactions are typically covalently bonded complexes with the target molecules.
Wissenschaftliche Forschungsanwendungen
1-(3H-diazirin-3-yl)methanaminehydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(3H-diazirin-3-yl)methanaminehydrochloride involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This carbene can insert into various chemical bonds, forming stable covalent bonds with target molecules . The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(3H-diazirin-3-yl)methanaminehydrochloride is unique due to its high reactivity and specificity in forming covalent bonds upon UV activation. Similar compounds include:
Diazirine: The parent compound, which also forms reactive carbenes upon UV activation.
Diaziridine: A precursor in the synthesis of diazirine derivatives.
Trifluoromethyl diazirine: Another diazirine derivative with similar photoactivation properties but different reactivity and stability.
These compounds share the ability to form reactive intermediates upon UV activation but differ in their specific reactivity, stability, and applications.
Eigenschaften
Molekularformel |
C2H6ClN3 |
|---|---|
Molekulargewicht |
107.54 g/mol |
IUPAC-Name |
3H-diazirin-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C2H5N3.ClH/c3-1-2-4-5-2;/h2H,1,3H2;1H |
InChI-Schlüssel |
DGNLNGHMTNXTNT-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1N=N1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


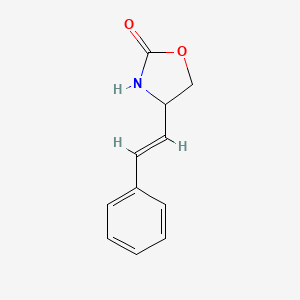
![N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine](/img/structure/B13552540.png)

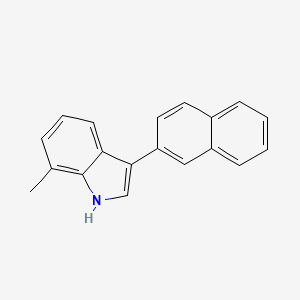
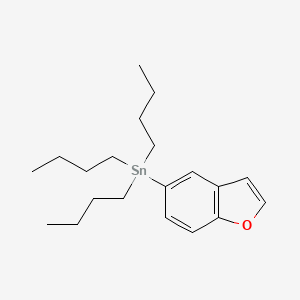
![Tert-butyl 3-hydroxy-3-[1-(methoxycarbonyl)cyclobutyl]pyrrolidine-1-carboxylate](/img/structure/B13552567.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one hydrochloride](/img/structure/B13552569.png)

![Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13552576.png)
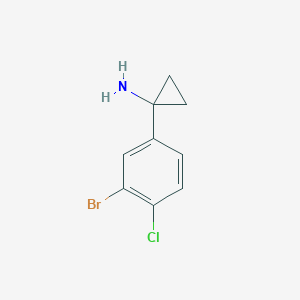
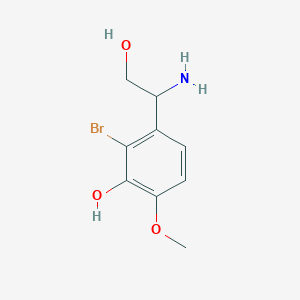
![[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B13552597.png)
![hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13552605.png)
